4-(1,3-苯并二氧杂环戊烯-5-基)-1,1-二氧化-4H-1,4-苯并噻嗪-2-基(4-乙氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

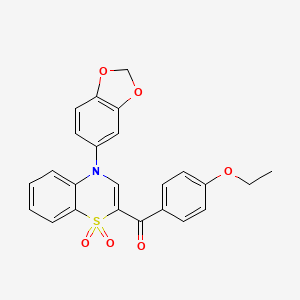

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.

BenchChem offers high-quality [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是“4-(1,3-苯并二氧杂环戊烯-5-基)-1,1-二氧化-4H-1,4-苯并噻嗪-2-基甲酮”在六个不同领域内的科学研究应用的全面分析:

抗癌研究

该化合物在抗癌研究中显示出潜力,因为它能够抑制各种癌细胞系的生长。 研究表明它在诱导癌细胞凋亡和细胞周期阻滞方面有效,使其成为开发新的抗癌疗法的有希望的候选药物 .

抗氧化活性

该化合物具有显著的抗氧化特性,这对于对抗氧化应激相关疾病至关重要。 它的结构使它能够有效地中和自由基,从而保护细胞免受氧化损伤 .

抗菌应用

研究表明该化合物具有抗菌特性,使其在开发新的抗生素方面有用。 它破坏细菌细胞壁和抑制细菌生长的能力突出了它在治疗细菌感染方面的潜力 .

神经保护作用

该化合物因其神经保护作用而被研究,特别是在预防神经退行性疾病方面。 它的抗氧化特性在保护神经元免受氧化应激方面起着关键作用,而氧化应激是神经退行性变的常见途径 .

抗炎特性

该化合物在通过抑制关键炎症途径来减少炎症方面表现出希望。 它的抗炎作用使其成为治疗关节炎等慢性炎症性疾病的潜在候选药物 .

抗病毒研究

初步研究表明该化合物可能具有抗病毒特性,这可以用于开发治疗病毒感染的方法。 它的作用机制涉及干扰病毒复制过程 .

作用机制

Benzodioxoles

This compound contains a 1,3-benzodioxole moiety, which is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity . In particular, compounds containing a 1,3-benzodioxole moiety were reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .

生物活性

The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazine derivatives and is characterized by a combination of functional groups that enhance its reactivity and biological interactions. The molecular formula is C23H19NO5S, with a molecular weight of approximately 419.46 g/mol . Its structure includes:

- Benzodioxole moiety : Known for its medicinal applications.

- Benzothiazine core : Contributes to chemical reactivity.

- Ethoxyphenyl group : Enhances lipophilicity, potentially influencing pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions. Common methods include:

- Formation of the benzothiazine ring : Utilizing starting materials such as benzodioxole derivatives.

- Introduction of functional groups : Through various chemical reactions that may include oxidation and condensation reactions.

Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and purity of the synthesized compound.

Biological Activity

Preliminary studies indicate that compounds similar to 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit a range of biological activities:

Anticancer Activity

Research has shown that benzothiazine derivatives possess significant anticancer properties. For example, compounds with similar structures have been reported to inhibit Src family kinases (SFKs), which are critical in cancer progression. In vivo studies demonstrated that these compounds could significantly reduce tumor growth in xenograft models .

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. The presence of dioxido groups may contribute to redox properties that are beneficial in combating bacterial infections.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in various studies. For instance, it may interact with kinases involved in signaling pathways relevant to cancer cell proliferation and survival .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Case Study 1 : A study on a related benzothiazine derivative showed effective inhibition of c-Src and Abl kinases at low nanomolar concentrations, leading to decreased tumor size in animal models .

- Case Study 2 : Research involving derivatives with benzodioxole moieties demonstrated promising antibacterial effects against various strains, suggesting potential for development as new antimicrobial agents.

Data Summary

Here is a summary table highlighting key properties and findings related to the compound:

| Property/Activity | Detail |

|---|---|

| Molecular Formula | C23H19NO5S |

| Molecular Weight | 419.46 g/mol |

| Anticancer Activity | Inhibits SFKs; reduces tumor growth |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Enzyme Inhibition | Targets c-Src and Abl kinases |

属性

IUPAC Name |

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6S/c1-2-29-18-10-7-16(8-11-18)24(26)23-14-25(17-9-12-20-21(13-17)31-15-30-20)19-5-3-4-6-22(19)32(23,27)28/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJDVPWWZJFTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。